molecular formula C29H51ClN2O3 B1148464 DL-Ppmp CAS No. 139889-65-9

DL-Ppmp

Cat. No.: B1148464
CAS No.: 139889-65-9
M. Wt: 511.2
InChI Key: ORVAUBQYJOFWFY-ZHESDOBJSA-N
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Description

DL-Ppmp, also known as D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol, is a chemical compound extensively studied in scientific research. It serves as a valuable tool for investigating sphingolipid metabolism, lipid signaling pathways, and enzyme inhibition. This compound acts as a potent inhibitor of the enzyme glucosylceramide synthase .

Biochemical Analysis

Biochemical Properties

DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol acts as a potent inhibitor of glucosylceramide synthase, which catalyzes the first step in the glycosphingolipid biosynthesis pathway. By inhibiting this enzyme, DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol disrupts the production of glucosylceramide, a key component of cell membranes and signaling molecules. This inhibition has been shown to affect various cellular processes, including cell proliferation, differentiation, and apoptosis .

Cellular Effects

DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol has significant effects on various cell types and cellular processes. In cancer cells, it has been observed to induce apoptosis and inhibit cell proliferation by disrupting glycosphingolipid metabolism . Additionally, DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol affects cell signaling pathways, such as the Akt and ERK pathways, which are crucial for cell survival and growth . In neurons, it has been shown to increase autophagy flux, highlighting its potential role in neurodegenerative diseases .

Molecular Mechanism

At the molecular level, DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol exerts its effects by binding to the active site of glucosylceramide synthase, thereby inhibiting its activity . This inhibition leads to a decrease in glucosylceramide levels, which in turn affects the downstream production of complex glycosphingolipids. The reduction in glycosphingolipids disrupts various cellular processes, including membrane dynamics, intracellular trafficking, and cell signaling . Additionally, DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol has been shown to modulate the levels of specific sphingolipid species, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol have been observed to change over time. The compound is stable when stored at -20°C and can be used for up to 12 months under desiccating conditions . Its stability in solution is limited, and it is recommended to prepare and use solutions on the same day . Long-term exposure to DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol has been shown to result in sustained inhibition of glucosylceramide synthase and prolonged effects on cellular functions .

Dosage Effects in Animal Models

In animal models, the effects of DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol vary with different dosages. At low doses, the compound effectively inhibits glucosylceramide synthase without causing significant toxicity . At higher doses, DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol can induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol is involved in the metabolic pathways of glycosphingolipids. By inhibiting glucosylceramide synthase, it disrupts the biosynthesis of glucosylceramide and its downstream metabolites . This disruption affects various metabolic processes, including the regulation of ceramide levels and the balance between different sphingolipid species . Additionally, DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol has been shown to influence metabolic flux and alter metabolite levels in cells .

Transport and Distribution

Within cells, DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization . The compound has been observed to accumulate in specific cellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where it exerts its inhibitory effects on glucosylceramide synthase . This localization is crucial for its activity and effectiveness in disrupting glycosphingolipid biosynthesis .

Subcellular Localization

DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol exhibits specific subcellular localization, which is essential for its activity and function. The compound is primarily localized in the endoplasmic reticulum and Golgi apparatus, where glucosylceramide synthase is predominantly found . This localization allows DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol to effectively inhibit the enzyme and disrupt glycosphingolipid biosynthesis . Additionally, the compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

DL-Ppmp is synthesized from D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol. The synthetic route involves the reaction of D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol with appropriate reagents under controlled conditions to yield this compound . The reaction conditions typically include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-efficiency reactors, continuous monitoring of reaction parameters, and purification techniques such as crystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

DL-Ppmp undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These products are often used in further research to study the compound’s properties and applications .

Scientific Research Applications

DL-Ppmp has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study sphingolipid metabolism and lipid signaling pathways.

    Biology: Investigates the role of glucosylceramide synthase in cellular processes and disease states.

    Medicine: Explores potential therapeutic applications in treating diseases related to sphingolipid metabolism.

    Industry: Utilized in the development of new drugs and biochemical research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific inhibition of glucosylceramide synthase, making it a valuable tool for studying sphingolipid metabolism and related cellular processes. Its ability to modulate glycosphingolipid levels distinguishes it from other similar compounds .

Properties

IUPAC Name

N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]hexadecanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H50N2O3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-28(32)30-27(25-31-21-23-34-24-22-31)29(33)26-18-15-14-16-19-26;/h14-16,18-19,27,29,33H,2-13,17,20-25H2,1H3,(H,30,32);1H/t27-,29-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORVAUBQYJOFWFY-ZHESDOBJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@@H](C2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H51ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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